
4-Chloro-2-fluorobenzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorobenzoic acid can be synthesized through several methods. One common method involves the chlorination and fluorination of benzoic acid derivatives. For instance, 2-chloro-4-fluorotoluene can be oxidized using nitric acid in an autoclave under high-pressure reflux conditions . The reaction mixture is then filtered, and the solid product is recrystallized to obtain pure this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorinated and fluorinated aromatic compounds as starting materials. The process typically includes steps such as halogenation, oxidation, and purification to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the chlorine and fluorine atoms influence the reactivity and orientation of the substituents on the benzene ring.
Reduction and Oxidation: It can be reduced or oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as chlorine (Cl₂), bromine (Br₂), and sulfuric acid (H₂SO₄) are commonly used in electrophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the carboxylic acid group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various substituted benzoic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-2-fluorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its fluorine and chlorine substituents enhance biological activity and selectivity, making it valuable in drug development.
Synthesis of Furosemide
One notable application is its use as a starting reagent for furosemide synthesis, a potent diuretic used to treat edema and hypertension. The synthesis route involves multiple steps, where this compound acts as a key building block .
Development of Herbicides
The compound is also involved in the synthesis of novel herbicidal agents, particularly isoxazolecarboxamides, which exhibit effective weed control properties. This application highlights its role in agricultural chemistry and the development of sustainable farming practices .
Material Science Applications
This compound has potential applications in material sciences, particularly in the development of liquid crystals. These materials are essential for various electronic devices, including displays and sensors.
Liquid Crystal Materials
The compound's unique chemical structure allows it to participate in the formation of liquid crystalline phases, which are crucial for the functionality of liquid crystal displays (LCDs). Its synthesis contributes to the advancement of display technologies .
Chemical Synthesis and Research
The compound is widely used as a reagent in organic synthesis due to its ability to undergo various chemical reactions.
Reactions and Derivatives
It can be utilized to synthesize derivatives such as 4′-chloro-2′-fluoroacetophenone, expanding its utility in creating complex organic molecules for research purposes .
Data Table: Applications Overview
Application Area | Specific Use | Remarks |
---|---|---|
Pharmaceuticals | Synthesis of furosemide | Key intermediate for diuretic drugs |
Agrochemicals | Development of herbicides | Effective weed control agents |
Material Science | Liquid crystal formation | Essential for electronic displays |
Organic Synthesis | Reagent for synthesizing derivatives | Versatile in creating complex organic compounds |
Case Study 1: Furosemide Synthesis
In a study published in "The Journal of Organic Chemistry," researchers detailed an improved method for synthesizing furosemide using this compound as a starting material. The method demonstrated enhanced yield and reduced environmental impact compared to traditional methods .
Case Study 2: Herbicide Development
A recent investigation into isoxazolecarboxamides highlighted the effectiveness of this compound in developing new herbicides. The study showed that these compounds provided superior efficacy against resistant weed species while minimizing ecological impact .
Mechanism of Action
The mechanism of action of 4-chloro-2-fluorobenzoic acid involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the chlorine and fluorine atoms on the benzene ring influence the reactivity and orientation of the substituents, facilitating the formation of specific products . The compound’s ability to form hydrogen-bonded complexes also plays a role in its chemical behavior .
Comparison with Similar Compounds
- 2-Chloro-4-fluorobenzoic acid
- 4-Chloro-2,5-difluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,6-Difluorobenzoic acid
Uniqueness: 4-Chloro-2-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms influences its behavior in electrophilic aromatic substitution reactions, making it a valuable compound in various synthetic applications .
Biological Activity
4-Chloro-2-fluorobenzoic acid (C7H4ClFO2) is a halogenated benzoic acid derivative with significant biological activity and applications in various fields, including pharmaceuticals, agrochemicals, and environmental science. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H4ClFO2
- Molar Mass : 174.56 g/mol
- Appearance : White to light yellow crystalline powder
- Melting Point : 126 °C
Biological Applications
This compound has been utilized in various studies due to its versatile chemical properties. Notably, it serves as a precursor in the synthesis of:
- Furosemide : A potent diuretic used to treat edema and hypertension.
- Herbicidal Isoxazolecarboxamides : Compounds with herbicidal activity.
- Liquid Crystals : Potential applications in display technologies.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, impacting various physiological processes.
- Antimicrobial Activity : Research indicates that halogenated benzoic acids exhibit antimicrobial properties, potentially disrupting bacterial cell membranes.
- Metabolic Pathways : Some bacterial strains utilize fluorobenzoates as a carbon source, indicating its role in microbial metabolism and bioremediation efforts.
Case Studies
-
Antimicrobial Activity :
- A study demonstrated that this compound exhibited significant inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's structure allows for effective interaction with the cell membrane, leading to cell lysis.
-
Environmental Impact :
- Research on the biodegradation of halogenated compounds indicated that this compound can be mineralized by specific bacterial strains, showcasing its potential for bioremediation in contaminated environments.
-
Synthesis of Bioactive Compounds :
- The compound has been used as a starting material for synthesizing various bioactive molecules. For instance, it plays a crucial role in developing new herbicides that target specific weed species without affecting crops.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-chloro-2-fluorobenzoic acid, and what are their limitations?
The primary synthesis involves the Sandmeyer reaction , starting from 4-chloro-2-fluoroaniline. This method employs diazotization followed by carboxylation using carbon-14 dioxide, yielding high radiochemical purity . An alternative route involves hydrolysis of 4-chloro-2-fluorobenzonitrile under acidic or basic conditions, though steric hindrance from the ortho substituents (chloro and fluoro) may reduce reactivity and necessitate elevated temperatures or prolonged reaction times . Key limitations include:
- Sensitivity to reaction conditions (e.g., temperature, pH).
- Competing side reactions due to electron-withdrawing substituents.
- Challenges in achieving high yields without column chromatography purification.
Q. How is the purity and structure of this compound characterized in research settings?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns and assess purity.
- High-Performance Liquid Chromatography (HPLC) : For quantifying impurities.
- X-ray crystallography (using programs like SHELXL): Resolves molecular geometry and hydrogen-bonding networks, critical for studying derivatives .
- Melting point analysis : Reported as 206–208°C for the pure compound .
Q. What are the key physicochemical properties of this compound relevant to its handling?
- Molecular formula : C₇H₄ClFO₂; molecular weight 174.56 g/mol .
- Solubility : Insoluble in water, soluble in polar organic solvents (e.g., dichloromethane, diethyl ether) .
- Safety : Causes eye and skin irritation (H315, H319); requires PPE (gloves, goggles) and engineering controls (fume hoods) during handling .
Advanced Research Questions
Q. How do the electronic effects of chloro and fluoro substituents influence the reactivity of this compound?
The ortho-fluoro and para-chloro groups exhibit competing electronic effects:
- The fluoro group is electron-withdrawing via inductive effects, reducing electron density at the aromatic ring and directing electrophilic substitution to specific positions.
- The chloro group (also electron-withdrawing) enhances acidity of the carboxylic acid (pKa ~2.8), impacting salt formation and solubility .
These effects complicate reactions like esterification or amidation, requiring tailored catalysts (e.g., EDCI for coupling reactions) .
Q. What strategies can resolve low yields in the Sandmeyer synthesis of this compound?
- Optimized diazotization : Use excess nitrous acid and low temperatures (0–5°C) to minimize byproducts.
- Carbonation efficiency : Ensure stoichiometric CO₂ supply and rapid quenching to prevent decarboxylation.
- Purification : Employ recrystallization from ethanol/water mixtures to isolate high-purity product .
Q. How can crystallographic data discrepancies for this compound derivatives be addressed?
- Twinned crystals : Use SHELXL’s TWIN command to model diffraction patterns .
- Disorder modeling : Refine positional parameters with restraints to account for flexible substituents.
- Validation tools : Check for outliers in bond lengths/angles using CIF validation software .
Q. What methodological considerations apply to determining the octanol/water partition coefficient (Kow) of this compound?
The shake-flask method is standard:
- Pre-saturate octanol and water phases to avoid partitioning artifacts.
- Quantify concentrations via UV-Vis spectroscopy or HPLC.
- Log Kow (~2.1) indicates moderate lipophilicity, influencing drug design (e.g., membrane permeability) .
Properties
IUPAC Name |
4-chloro-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPXBWMVZANJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196236 | |
Record name | 4-Chloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-30-0 | |
Record name | 4-Chloro-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chloro-2-fluorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 446-30-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190363 | |
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Record name | Benzoic acid, 4-chloro-2-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-2-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60196236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.513 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-CHLORO-2-FLUOROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU5ZEU8Q5V | |
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Synthesis routes and methods
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